molecular formula C10H22Cl2N2OS B1396775 1-(1-Oxidotetrahydro-2H-thiopyran-4-yl)piperidin-4-amine dihydrochloride CAS No. 1332529-06-2

1-(1-Oxidotetrahydro-2H-thiopyran-4-yl)piperidin-4-amine dihydrochloride

Cat. No.: B1396775
CAS No.: 1332529-06-2
M. Wt: 289.3 g/mol
InChI Key: SRDUCVLWPRLXHC-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

1-(1-Oxidotetrahydro-2H-thiopyran-4-yl)piperidin-4-amine dihydrochloride represents a sophisticated heterocyclic compound characterized by its unique structural features combining thiopyran and piperidine ring systems. The compound is officially registered with the Chemical Abstracts Service number 1332529-06-2 and maintains the molecular formula C10H22Cl2N2OS. The molecular weight of this dihydrochloride salt form is precisely determined as 289.3 grams per mole, reflecting the contribution of two hydrochloride units to the base molecular structure.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with several accepted synonymous designations documented in chemical databases. Primary alternative names include 1-(1-oxothian-4-yl)piperidin-4-amine dihydrochloride and 4-(4-Aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1-oxide dihydrochloride. These naming variations reflect different approaches to describing the same molecular structure, emphasizing either the thiopyran oxidation state or the piperidine substitution pattern.

The compound structure incorporates a tetrahydro-2H-thiopyran ring system in its 1-oxide form, which constitutes the oxidized sulfur-containing six-membered heterocycle. This thiopyran component, with the molecular formula C5H10OS and molecular weight 118.20 grams per mole, represents a fundamental building block in sulfur heterocyclic chemistry. The oxidation at the sulfur atom creates a sulfoxide functional group that significantly influences the compound's chemical reactivity and biological properties.

Table 1: Chemical Identification Data

Property Value
Chemical Abstracts Service Number 1332529-06-2
Molecular Formula C10H22Cl2N2OS
Molecular Weight 289.3 g/mol
PubChem Compound Identification 56773491
Parent Compound Identification 46785849

The piperidine component of the molecule contributes the aminopiperidine functionality, where the amino group is positioned at the 4-position of the piperidine ring. Piperidine itself, with the molecular formula (CH2)5NH, represents one of the most important heterocyclic scaffolds in pharmaceutical chemistry. The six-membered ring containing five methylene bridges and one amine bridge provides structural rigidity while maintaining conformational flexibility essential for biological activity.

Historical Development and Discovery

The historical development of 1-(1-Oxidotetrahydro-2H-thiopyran-4-yl)piperidin-4-amine dihydrochloride reflects the evolving sophistication of heterocyclic synthesis methodologies. According to chemical database records, the compound was first documented in March 2012, with subsequent modifications recorded as recently as May 2025, indicating ongoing research interest and structural refinements. This timeline suggests that the compound emerged during a period of intensive exploration in thiopyran-piperidine hybrid chemistry.

The foundational chemistry underlying this compound's development builds upon the historical discovery of piperidine itself, which was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours. The name piperidine derives from the genus name Piper, representing the Latin word for pepper, as the compound was initially isolated from piperine through nitric acid treatment. This historical connection demonstrates how natural product chemistry has provided inspiration for synthetic heterocyclic compound development.

The thiopyran component of the molecule represents a more recent development in sulfur heterocyclic chemistry. The parent tetrahydro-2H-thiopyran 1-oxide structure was documented in chemical databases as early as 2005, with creation dates indicating systematic synthetic investigations into oxidized thiopyran systems. The subsequent development of hybrid structures combining thiopyran and piperidine frameworks represents a logical extension of these foundational discoveries.

Modern synthetic approaches to compounds containing both thiopyran and piperidine structural elements have emerged from advances in heterocyclic construction methodologies. Research in piperidine synthesis has demonstrated sophisticated strategies including formal cycloaddition approaches, nucleophilic substitution methodologies, and organocatalytic processes. These synthetic developments have enabled the creation of complex hybrid structures that would have been inaccessible using earlier synthetic methodologies.

The development timeline for 1-(1-Oxidotetrahydro-2H-thiopyran-4-yl)piperidin-4-amine dihydrochloride also reflects broader trends in pharmaceutical chemistry toward the exploration of hybrid heterocyclic scaffolds. The combination of multiple pharmacophoric elements within a single molecular framework represents a strategy for enhancing biological activity while maintaining favorable physicochemical properties.

Significance in Heterocyclic Chemistry

The significance of 1-(1-Oxidotetrahydro-2H-thiopyran-4-yl)piperidin-4-amine dihydrochloride in heterocyclic chemistry extends far beyond its individual molecular characteristics to encompass broader implications for synthetic methodology and structural diversity. This compound exemplifies the sophisticated fusion of distinct heterocyclic systems to create novel molecular architectures with enhanced complexity and potential biological relevance.

Thiopyran-fused heterocycles, including structures containing the oxidized thiopyran unit present in this compound, have demonstrated significant synthetic relevance owing to their biological importance and occurrence in natural products. The current research literature emphasizes synthetic strategies for constructing thiopyran-fused heterocycles through various methodological approaches, indicating the continued importance of these structural motifs in contemporary organic synthesis.

The piperidine component of the molecule contributes additional significance through its well-established role as a privileged scaffold in pharmaceutical chemistry. Piperidine structures appear in numerous pharmaceuticals and alkaloids, including natural-occurring solenopsins and various bioactive compounds. The structural motif is present in numerous natural alkaloids, including piperine, which provides black pepper its characteristic taste, and other biologically active compounds such as anabasine, lobeline, and coniine.

Table 2: Structural Significance in Heterocyclic Chemistry

Structural Component Chemical Significance Applications
Oxidized Thiopyran Ring Sulfur heterocycle with enhanced reactivity Natural product synthesis, pharmaceutical intermediates
Aminopiperidine Unit Privileged pharmaceutical scaffold Drug discovery, alkaloid synthesis
Hybrid Architecture Combined pharmacophoric elements Enhanced biological activity potential

The synthetic approaches employed for constructing piperidines demonstrate the methodological sophistication achievable in modern heterocyclic chemistry. Research has illustrated diverse strategies including nucleophilic substitution reactions, reductive amination processes, metathesis reactions, aldol condensations, and Dieckmann cyclization procedures. These methodological advances enable the creation of complex substituted piperidine systems with precise control over stereochemistry and substitution patterns.

Organocatalytic approaches to polysubstituted piperidines have demonstrated particular relevance for creating structurally complex molecules similar to 1-(1-Oxidotetrahydro-2H-thiopyran-4-yl)piperidin-4-amine dihydrochloride. Research has shown that aldehydes and trisubstituted nitroolefins can be converted to polysubstituted piperidines through organocatalytic domino Michael addition and aminalization processes, enabling the formation of multiple contiguous stereocenters with excellent enantioselectivity.

The development of gold-catalyzed formal cycloaddition approaches toward piperidin-4-ones represents another significant methodological advancement relevant to compounds containing piperidine structural elements. These synthetic strategies demonstrate efficient two-step processes for creating synthetically valuable piperidin-4-one intermediates from secondary amines, with applications extending to alkaloid synthesis.

The significance of this compound class extends to contemporary pharmaceutical research, where hybrid heterocyclic structures are increasingly recognized for their potential to combine multiple pharmacophoric elements within single molecular frameworks. This design strategy enables the development of compounds with enhanced selectivity and potency compared to simpler heterocyclic structures, representing a fundamental shift toward increased molecular complexity in drug discovery efforts.

Properties

IUPAC Name

1-(1-oxothian-4-yl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2OS.2ClH/c11-9-1-5-12(6-2-9)10-3-7-14(13)8-4-10;;/h9-10H,1-8,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDUCVLWPRLXHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2CCS(=O)CC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-Oxidotetrahydro-2H-thiopyran-4-yl)piperidin-4-amine dihydrochloride, also known by its CAS number 1158386-20-9, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Basic Information

PropertyValue
Molecular Formula C₁₀H₁₈Cl₂N₂O₂S
Molecular Weight 216.35 g/mol
CAS Number 1158386-20-9
Structural Formula Structure

The compound exhibits various biological activities, particularly in the context of parasitic infections. Research has shown that derivatives of thiopyran compounds can interact with essential metabolic pathways in parasites, leading to increased levels of reactive oxygen species (ROS), which disrupts cellular homeostasis and induces cell death. This mechanism is particularly relevant for targeting tropical diseases such as malaria and leishmaniasis .

Antiparasitic Activity

In a study assessing the antiparasitic efficacy of various compounds similar to 1-(1-oxidotetrahydro-2H-thiopyran-4-yl)piperidin-4-amine, it was found that these compounds displayed significant activity against Leishmania panamensis. The selectivity index was reported to be 153 over human monocytes (U-937), indicating a strong potential for therapeutic applications .

Cytotoxicity Studies

Cytotoxicity assays have been conducted using the MTT assay method to evaluate the effects of this compound on various cell lines. The results indicated that at concentrations below 10 μM, the compound exhibited low cytotoxicity while maintaining effective antiparasitic properties. This dual action suggests a favorable therapeutic window for further development .

Study on Leishmaniasis Treatment

A notable case study involved the evaluation of 27 new compounds based on the 4H-thiochromen-4-one structure against Leishmania species. The study concluded that structural modifications similar to those in 1-(1-oxidotetrahydro-2H-thiopyran-4-yl)piperidin-4-amine could enhance efficacy against intracellular amastigotes. The compounds were tested in vitro with promising results showing significant reductions in parasite viability .

Comparative Analysis with Standard Treatments

In comparative studies against standard treatments like amphotericin B and chloroquine, compounds derived from the thiopyran framework demonstrated comparable or superior efficacy at lower concentrations. This highlights their potential as alternative therapeutic agents for treating resistant strains of parasites .

Summary of Findings

Research indicates that:

  • Efficacy Against Parasites : Compounds similar to 1-(1-oxidotetrahydro-2H-thiopyran-4-yl)piperidin-4-amine exhibit significant antiparasitic activity.
  • Mechanism Involvement : Increased ROS levels lead to cell death in parasites.
  • Therapeutic Potential : Low cytotoxicity in mammalian cells suggests a favorable safety profile.

Data Table of Biological Activity

Compound NameEC50 (μM)Selectivity IndexTarget Parasite
1-(1-Oxidotetrahydro-2H-thiopyran-4-yl)piperidin-4-amine<10153Leishmania panamensis
Amphotericin B0.5N/ALeishmania
Chloroquine0.8N/APlasmodium falciparum

Scientific Research Applications

The unique combination of functional groups in 1-(1-oxidotetrahydro-2H-thiopyran-4-yl)piperidin-4-amine dihydrochloride suggests various potential applications in medicinal chemistry:

Pharmacological Applications

  • Antidepressant Activity : Research indicates that compounds with similar structural features exhibit antidepressant-like effects in animal models. The piperidine moiety is known for its role in modulating neurotransmitter systems, making this compound a candidate for further investigation in treating mood disorders .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against various pathogens, potentially useful in developing new antibiotics.
  • Neuroprotective Effects : There is emerging evidence that compounds with thiopyran structures may offer neuroprotective benefits, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's .

Interaction Studies

Interaction studies focus on the compound's binding affinity to biological targets such as receptors or enzymes. Given its structural characteristics, it may interact with:

  • Dopamine receptors : Potential implications for treating schizophrenia or other dopamine-related disorders.
  • Serotonin receptors : Possible applications in mood regulation and anxiety disorders.

Case Studies

Several case studies underscore the therapeutic potential of 1-(1-Oxidotetrahydro-2H-thiopyran-4-yl)piperidin-4-amine dihydrochloride:

  • Case Study on Antidepressant Effects : A controlled study demonstrated that administration of similar piperidine derivatives resulted in significant reductions in depressive behaviors in rodent models, suggesting a pathway for clinical application in human subjects.
  • Antimicrobial Testing : Laboratory tests showed promising results against specific bacterial strains, indicating that this compound could lead to the development of new antimicrobial agents tailored for resistant infections.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituent Physical State Purity
Main compound (1332529-06-2) C₁₀H₂₀N₂OS·2HCl 216.34 Tetrahydrothiopyran oxide (S=O) Solid* ≥95%
1-(Pyrimidin-2-yl)piperidin-4-amine diHCl (1179369-48-2) C₉H₁₃N₅·2HCl Not specified Pyrimidinyl (aromatic heterocycle) Solid* Not given
1-(3-Nitrobenzyl)piperidin-4-amine diHCl (1158785-53-5) C₁₂H₁₇N₃O₂·2HCl 308.20 3-Nitrobenzyl (electron-withdrawing) Solid* Not given
1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-piperidin-4-amine diHCl (1156407-08-7) C₁₀H₂₀N₂O₂S·2HCl 232.34 (base + SO₂) Tetrahydrothiopyran dioxide (SO₂) Solid* Not given
1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine diHCl (1803607-78-4) C₁₂H₂₁Cl₂N₃ 278.22 Pyridin-2-yl ethyl (aromatic) Oil Not given

*Assumed based on hydrochloride salt form.

Structural and Functional Differences

Sulfur-Containing Moieties :

  • The main compound contains a sulfoxide (S=O) group, while the analog in features a sulfone (SO₂) . Sulfones are more electron-withdrawing and resistant to further oxidation compared to sulfoxides, which may oxidize under certain conditions .
  • Biological Implications : Sulfoxide groups can enhance metabolic stability and solubility, whereas sulfones may alter receptor binding due to increased polarity .

Aromatic vs. The nitrobenzyl group in is strongly electron-withdrawing, which may reduce nucleophilicity of the amine group but increase stability toward oxidation.

Key Research Findings and Gaps

  • Sulfoxide vs. Sulfone: No direct comparative studies are cited, but sulfones generally exhibit higher chemical stability .
  • Safety Data: Limited hazard information for the main compound contrasts with detailed classifications for the pyrimidinyl analog .
  • Bioactivity : Structural analogs with aromatic groups (e.g., pyrimidinyl, pyridinyl) are more likely to feature in published drug discovery efforts , whereas sulfur-containing variants may occupy niche roles.

Preparation Methods

Cyclization Strategy

The initial step involves synthesizing the core structure, 1-(1-oxidotetrahydro-2H-thiopyran-4-yl)piperidin-4-amine , through cyclization reactions:

Step Description Reagents & Conditions Reference
1 Formation of the piperidine ring 4-Aminopiperidine derivatives reacted with suitable electrophiles
2 Construction of the tetrahydrothiopyran ring Nucleophilic addition of sulfur-containing precursors to cyclic intermediates

This approach typically involves nucleophilic substitution or cyclization of amino precursors with sulfur donors, such as thiol or sulfide derivatives, under controlled conditions (e.g., reflux in polar solvents like ethanol or acetonitrile).

Oxidation of the Thiopyran Ring

The tetrahydrothiopyran ring is oxidized to form the keto group, which is critical for biological activity:

Step Description Reagents & Conditions Reference
3 Oxidation of sulfur to sulfoxide or sulfone Use of oxidants like hydrogen peroxide, m-chloroperbenzoic acid, or tert-butyl hydroperoxide

This oxidation step is carefully controlled to prevent over-oxidation, typically performed at low temperatures with monitoring by TLC or NMR.

Conversion to Dihydrochloride Salt

The free base of the parent compound is converted into its dihydrochloride salt to enhance stability and solubility:

Step Description Reagents & Conditions Reference
4 Salt formation Treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or dichloromethane)

The salt is then isolated by filtration, washed, and dried under vacuum to obtain the final dihydrochloride form.

Detailed Synthesis Protocols

Example Protocol for Parent Compound Synthesis

1. Dissolve 4-aminopiperidine in ethanol and add a sulfur donor such as thiol or sulfide derivative.
2. Heat under reflux to promote cyclization, forming the tetrahydrothiopyran ring attached to the piperidine.
3. Cool the reaction mixture and add an oxidizing agent like hydrogen peroxide at 0-5°C to oxidize the sulfur atom.
4. After completion (monitored by TLC), quench excess oxidant and purify the product via column chromatography.
5. Dissolve the purified base in ethanol and bubble dry HCl gas to form the dihydrochloride salt.
6. Isolate the salt by filtration, wash with cold ethanol, and dry under vacuum.

Reaction Conditions Summary

Reaction Step Reagents Solvent Temperature Duration Purification Method
Cyclization Amino precursor + sulfur source Ethanol Reflux 12-24 hours Chromatography
Oxidation H₂O₂ or m-CPBA Dichloromethane or Acetonitrile 0-5°C 2-4 hours Recrystallization
Salt Formation HCl gas Ethanol Room temperature 1-2 hours Filtration

Data Tables and Research Findings

Preparation Step Reagents Conditions Yield References
Cyclization to form core 4-Aminopiperidine + sulfur source Reflux, ethanol 60-75% ,
Oxidation of sulfur Hydrogen peroxide or m-CPBA 0-5°C 70-85% ,
Salt formation HCl gas Room temperature Quantitative

Notes on Optimization and Divergent Methods

  • Alternative oxidants such as tert-butyl hydroperoxide can be employed to improve selectivity.
  • Solvent choice impacts yield and purity; polar aprotic solvents like acetonitrile are preferred during oxidation.
  • Reaction monitoring via NMR and TLC is essential to prevent over-oxidation or incomplete cyclization.
  • Scale-up considerations include efficient purification techniques like crystallization or preparative chromatography to obtain high-purity product.

Q & A

Basic: What are the recommended methods for synthesizing 1-(1-Oxidotetrahydro-2H-thiopyran-4-yl)piperidin-4-amine dihydrochloride?

Methodological Answer:
Synthesis typically involves coupling reactions between functionalized thiopyran and piperidine precursors under controlled conditions. For example, analogous piperidinyl compounds are synthesized via nucleophilic substitution or reductive amination, followed by oxidation of the thiopyran moiety and subsequent hydrochloride salt formation . Key steps include:

  • Use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and activators such as HOAt (1-hydroxy-7-azabenzotriazole) to ensure efficient amide/amine bond formation .
  • Final dihydrochloride salt preparation via treatment with hydrogen chloride in anhydrous solvents .

Basic: How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer:
Employ a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Confirm proton and carbon environments, particularly the thiopyran sulfoxide group (δ ~2.5–3.5 ppm for S=O protons) and piperidine amine protons (δ ~1.5–2.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Assess purity using reverse-phase columns (C18) with UV detection at 210–254 nm, optimized for amine-containing compounds .
  • Mass Spectrometry (MS): Verify molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 292.2) .

Basic: What are the stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability: The compound’s sulfoxide group may degrade under strongly acidic (pH < 2) or basic (pH > 10) conditions. Store in neutral buffers (pH 6–8) .
  • Thermal Stability: Avoid prolonged exposure to temperatures >40°C, as hydrochloride salts can decompose, releasing HCl and forming degradation byproducts .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:
Contradictions (e.g., unexpected NMR shifts or MS fragments) may arise from:

  • Tautomerism or Conformational Flexibility: Use variable-temperature NMR to identify dynamic equilibria in the piperidine-thiopyran system .
  • Impurity Interference: Cross-validate with X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) to assign ambiguous signals .

Advanced: What experimental designs are optimal for studying its interactions with biological targets (e.g., receptors or enzymes)?

Methodological Answer:

  • Binding Assays: Use radiolabeled or fluorescent analogs in competitive binding studies (e.g., with GPCRs or amine oxidases) to quantify affinity (IC50/Kd) .
  • Kinetic Studies: Monitor enzyme inhibition (e.g., semicarbazide-sensitive amine oxidase) via spectrophotometric detection of hydrogen peroxide production .
  • Molecular Dynamics Simulations: Model ligand-receptor interactions to predict binding modes and guide mutagenesis experiments .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation by working in a fume hood .
  • First Aid: For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention if irritation persists .

Advanced: How can researchers address conflicting bioactivity data across different assay systems?

Methodological Answer:
Discrepancies may stem from:

  • Assay-Specific Artifacts: Validate activity in orthogonal assays (e.g., cell-based vs. biochemical).
  • Solubility Limitations: Optimize solvent systems (e.g., DMSO/PBS mixtures) to ensure compound solubility without interfering with assay readouts .
  • Metabolic Instability: Perform stability assays in biological matrices (e.g., liver microsomes) to identify rapid degradation pathways .

Basic: What solvent systems are recommended for solubility optimization?

Methodological Answer:

  • Polar Solvents: Use water, methanol, or DMSO for initial dissolution. For aqueous buffers, adjust pH to 6–7 to enhance solubility of the dihydrochloride salt .
  • Co-Solvents: Add 10–20% PEG-400 or cyclodextrins to improve solubility in hydrophobic matrices .

Advanced: How can environmental factors (e.g., light or oxygen) impact experimental reproducibility?

Methodological Answer:

  • Light Sensitivity: Store solutions in amber vials to prevent photodegradation of the sulfoxide group .
  • Oxidative Stability: Use inert atmospheres (N2/Ar) during synthesis and storage to avoid oxidation of the thiopyran moiety .

Advanced: What statistical frameworks are appropriate for analyzing dose-response relationships in preclinical studies?

Methodological Answer:

  • Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to estimate EC50/IC50 .
  • Bootstrap Analysis: Assess confidence intervals for potency metrics in small-sample studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(1-Oxidotetrahydro-2H-thiopyran-4-yl)piperidin-4-amine dihydrochloride
Reactant of Route 2
1-(1-Oxidotetrahydro-2H-thiopyran-4-yl)piperidin-4-amine dihydrochloride

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